The synthesis of 5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one can be achieved through several methods. One notable method involves a multi-step process using glyoxylic acid hydrate, morpholine, and propionaldehyde:
This method has shown a high yield of approximately 91% with a purity of over 98% .
The molecular structure of 5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one features a furan ring with various substituents that define its chemical properties:
The compound exhibits a unique arrangement of atoms that contributes to its reactivity and interaction with biological systems .
5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one participates in various chemical reactions typical for furanones and butenolides, including:
These reactions are significant in synthetic organic chemistry and can be utilized for further functionalization of the compound .
The mechanism of action for 5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one primarily involves its role as a flavor compound and potential biomarker in food science. It has been detected in blackberries and other fruits, suggesting its involvement in the flavor profile:
Research indicates that this compound's presence could serve as an indicator for dietary intake of certain fruits due to its unique flavor profile .
The physical and chemical properties of 5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one are crucial for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Density | 1.183 g/cm³ |
| Boiling Point | 333.2 °C at 760 mmHg |
| Flash Point | 156.3 °C |
| Melting Point | Not available |
| Log P | 0.588 |
| Index of Refraction | 1.501 |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its boiling point and flash point characteristics .
5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one has several scientific applications:
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